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This technical guide provides a comprehensive overview of the molecular mechanisms

governing the entry of SARS-CoV-2 into host cells. It details the primary and alternative

pathways, the key molecular players, and the experimental methodologies used to elucidate

these interactions. Quantitative data are presented to offer a comparative perspective on the

binding affinities and kinetics that drive the initial stages of infection.

Core Mechanisms of SARS-CoV-2 Host Cell Entry
The entry of SARS-CoV-2 into host cells is a multi-step process primarily mediated by the viral

spike (S) glycoprotein. This process involves attachment to the host cell surface, proteolytic

processing of the S protein, and subsequent fusion of the viral and host cell membranes. Two

principal pathways have been identified: the plasma membrane fusion pathway and the

endosomal entry pathway.

The Canonical Plasma Membrane Fusion Pathway
This pathway is predominant in cells that co-express the Angiotensin-Converting Enzyme 2

(ACE2) receptor and the Transmembrane Serine Protease 2 (TMPRSS2).

Attachment: The Receptor Binding Domain (RBD) of the S1 subunit of the spike protein

directly binds to the ACE2 receptor on the host cell surface.[1] SARS-CoV-2 exhibits a high
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affinity for human ACE2, with reported dissociation constants (KD) in the low nanomolar

range, suggesting a much stronger interaction than that of the original SARS-CoV.[1]

Proteolytic Cleavage: For membrane fusion to occur, the spike protein must be cleaved at

two sites: the S1/S2 boundary and the S2' site within the S2 subunit. In this pathway,

TMPRSS2, a serine protease present on the cell surface, performs this crucial cleavage.[2]

[3] This "priming" of the spike protein exposes the fusion peptide.

Membrane Fusion: The cleavage by TMPRSS2 triggers irreversible conformational changes

in the S2 subunit, leading to the insertion of the fusion peptide into the host cell membrane.

This action brings the viral and cellular membranes into close proximity, facilitating their

fusion and the subsequent release of the viral RNA into the cytoplasm.[4]

The Endosomal Entry Pathway
In the absence of TMPRSS2, SARS-CoV-2 can utilize an alternative pathway involving

endocytosis.

Attachment and Endocytosis: The virus still binds to the ACE2 receptor, but the entire virus-

receptor complex is then internalized into the cell through endocytosis, forming an

endosome.

Acidification and Proteolytic Cleavage: Within the endosome, the pH decreases. This acidic

environment activates cysteine proteases, primarily Cathepsin L, which then cleave the spike

protein at the S2' site.

Membrane Fusion: Similar to the plasma membrane pathway, this cleavage event induces

conformational changes in the S2 subunit, leading to the fusion of the viral envelope with the

endosomal membrane and the release of the viral genome into the cytoplasm. The

endosomal pathway is considered a slower entry route compared to the TMPRSS2-mediated

pathway.

Alternative Receptors and Co-receptors
While ACE2 is the primary receptor, several other host factors have been identified that can

facilitate or enhance SARS-CoV-2 entry.
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Neuropilin-1 (NRP1): NRP1 is a transmembrane receptor that can act as a co-receptor for

SARS-CoV-2. Following the initial cleavage of the spike protein by furin (a host protease) at

the S1/S2 site, a specific C-terminal amino acid sequence on the S1 subunit is exposed. This

sequence binds to NRP1, which is thought to enhance the virus's ability to engage with

ACE2 and promote infectivity.

AXL: The AXL receptor tyrosine kinase has been identified as a candidate alternative

receptor for SARS-CoV-2. It appears to promote viral entry independently of ACE2 in certain

cell types. AXL is a phosphatidylserine (PS) receptor, and it is hypothesized that the virus

may utilize apoptotic mimicry by exposing PS on its surface to engage with AXL and facilitate

entry.

Heparan Sulfate (HS): Heparan sulfate proteoglycans (HSPGs) on the cell surface can act

as initial attachment factors for SARS-CoV-2. The spike protein can bind to the negatively

charged heparan sulfate chains, which is thought to concentrate the virus on the cell surface

and facilitate its subsequent interaction with the high-affinity ACE2 receptor.

Quantitative Data on Host Cell Interactions
The following tables summarize key quantitative data regarding the binding affinities and

kinetics of SARS-CoV-2 spike protein interactions with host cell factors.
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Note: KD values can vary depending on the specific experimental conditions, protein

constructs, and techniques used.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study SARS-CoV-2

entry pathways.

Pseudovirus Neutralization Assay
This assay is a safe and widely used method to quantify the ability of antibodies or other

inhibitors to block viral entry. It utilizes replication-defective viral particles (e.g., lentivirus or

VSV) that are engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g.,

luciferase or GFP).

Materials:

HEK293T cells

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

Plasmids: lentiviral backbone with a reporter gene, packaging plasmids, and a plasmid

encoding the SARS-CoV-2 spike protein

Transfection reagent

Cell culture medium (DMEM with 10% FBS)

96-well plates

Luciferase assay reagent

Luminometer

Protocol:

Pseudovirus Production:
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1. Co-transfect HEK293T cells with the lentiviral backbone plasmid, packaging plasmids, and

the spike protein expression plasmid using a suitable transfection reagent.

2. Incubate the cells for 48-72 hours.

3. Harvest the cell culture supernatant containing the pseudoviruses.

4. Filter the supernatant through a 0.45 µm filter to remove cell debris.

5. Aliquot and store the pseudoviruses at -80°C.

Neutralization Assay:

1. Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.

2. Prepare serial dilutions of the serum, antibody, or inhibitor to be tested.

3. In a separate plate, mix the diluted samples with a fixed amount of pseudovirus and

incubate for 1 hour at 37°C.

4. Remove the medium from the HEK293T-hACE2 cells and add the pseudovirus-sample

mixture.

5. Incubate for 48-72 hours.

6. Measure the reporter gene expression (e.g., add luciferase substrate and measure

luminescence with a luminometer).

7. Calculate the percentage of neutralization by comparing the reporter signal in the

presence of the inhibitor to the signal from wells with pseudovirus alone.

Cell-Cell Fusion Assay
This assay quantifies the ability of the spike protein to mediate fusion between cells, mimicking

the fusion of the viral and host membranes.

Materials:

Two populations of cells (e.g., HEK293T).
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Plasmids: one encoding the SARS-CoV-2 spike protein and another encoding the ACE2

receptor.

Reporter system: e.g., a split-luciferase system where one cell line expresses one half of the

luciferase enzyme and the other cell line expresses the other half.

Transfection reagent.

Cell culture medium.

96-well plates.

Luciferase assay reagent.

Luminometer.

Protocol:

Cell Preparation:

1. Transfect one population of HEK293T cells (effector cells) with the spike protein

expression plasmid and one half of the split-luciferase reporter.

2. Transfect a second population of HEK293T cells (target cells) with the ACE2 expression

plasmid and the other half of the split-luciferase reporter.

3. Incubate the transfected cells for 24-48 hours.

Fusion Assay:

1. Co-culture the effector and target cells in a 96-well plate.

2. If testing inhibitors, add them to the co-culture.

3. Incubate for a defined period (e.g., 6-24 hours) to allow for cell fusion.

4. Add the luciferase substrate and measure the luminescence. The signal is proportional to

the extent of cell fusion.
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Cathepsin L Activity Assay
This assay measures the activity of Cathepsin L, a key protease in the endosomal entry

pathway.

Materials:

Cell lysates to be assayed.

Cathepsin L substrate (e.g., a fluorogenic peptide).

Assay buffer.

96-well black plates.

Fluorometer.

Cathepsin L inhibitor (for negative control).

Protocol:

Sample Preparation:

1. Prepare cell lysates according to standard protocols.

2. Determine the protein concentration of the lysates.

Assay:

1. Add a defined amount of cell lysate to the wells of a 96-well plate.

2. Add the assay buffer.

3. For negative controls, add a Cathepsin L inhibitor.

4. Add the fluorogenic Cathepsin L substrate to all wells.

5. Incubate at 37°C for 1-2 hours, protected from light.
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6. Measure the fluorescence using a fluorometer with appropriate excitation and emission

wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).

7. The fluorescence intensity is proportional to the Cathepsin L activity.

Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows described in this guide.

Caption: Overview of the two main SARS-CoV-2 entry pathways.

Alternative Receptors and Co-receptors

Host Cell Surface

SARS-CoV-2

Heparan Sulfate (HSPG)

Initial Attachment

ACE2

Primary BindingNeuropilin-1 (NRP1)

Co-receptor Binding

AXL

Alternative Receptor

Facilitates Binding

Viral Entry

Enhances Interaction

Click to download full resolution via product page

Caption: Role of alternative receptors in SARS-CoV-2 entry.
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Pseudovirus Neutralization Assay Workflow
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Caption: Workflow for a pseudovirus neutralization assay.
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Cell-Cell Fusion Assay Workflow
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Caption: Workflow for a quantitative cell-cell fusion assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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